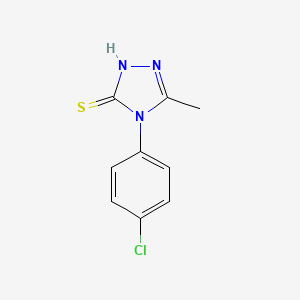

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c1-6-11-12-9(14)13(6)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLOUYHMVYBXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807237 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The triazole ring may also interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 4 Substitutions

- This compound was synthesized via cyclization and S-alkylation, with applications in antifungal and antibiotic research .

- 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol () :

Bromine’s larger atomic radius and polarizability may improve halogen bonding in protein targets, a feature absent in the chloro analog. This derivative was used to synthesize secondary alcohols for structural diversity .

Position 5 Substitutions

- 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol () :

The nitro group at position 5 is strongly electron-withdrawing, increasing acidity of the thiol group and reactivity in Schiff base formation. This derivative serves as a precursor for hydrazone-tethered hybrids .

Hybrid Derivatives

- 4-((3-Methoxybenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol (): A Schiff base derivative with a methoxybenzylidene group, enhancing π-π stacking interactions. Such hybrids are explored for antimicrobial activity .

- 4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol (): This compound demonstrated potent inhibition of coronavirus helicase (MERS-CoV nsp13), highlighting the significance of hydrazinyl and cyclic amine substitutions in antiviral design .

Key Observations :

- Electron-Withdrawing Groups (NO₂, Cl): Enhance stability and reactivity but may reduce solubility. Nitro-substituted analogs are common intermediates for further derivatization .

- Methoxy vs. Chloro Substitutions : Methoxy groups improve solubility but may reduce membrane permeability compared to chloro groups .

- Steric Effects : Bulky substituents (e.g., 3-methylphenyl) at position 4 or 5 can alter binding pocket interactions, as seen in antifungal studies .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic protocols for preparing 4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol?

- Methodology :

- Start with pyrrole-2-carbohydrazide as a precursor. React with 4-chlorophenylisothiocyanate in a propan-2-ol medium under reflux (2 hours). Perform intramolecular heterocyclization in an alkaline medium to form the triazole-thiol core. Purify via recrystallization or chromatography .

- Key reagents : Hydrazine hydrate (5x excess), halogenated alkanes for S-alkylation.

- Validation : Confirm purity via elemental analysis and LC-MS .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical techniques :

- ¹H-NMR : Look for NH proton singlet at ~11.74 ppm, aromatic protons (4-chlorophenyl) as multiplets between 7.71–7.42 ppm, and pyrrole protons at 6.90–5.26 ppm. S-alkyl fragments appear at 3.25–0.82 ppm .

- LC-MS : Verify molecular ion peaks and fragmentation patterns.

- Elemental analysis : Match calculated vs. observed C, H, N, S content .

Advanced Research Questions

Q. How can molecular docking be utilized to predict biological targets for this compound?

- Protocol :

- Use software like AutoDock Vina or Schrödinger Suite . Target enzymes such as cyclooxygenase-2 (COX-2) or fungal cytochrome P450.

- Key interactions : Hydrophobic contacts (e.g., with Leu A:93, Val A:117) and hydrogen bonds (e.g., pyrrole-Ser A:531 interaction). Compare docking scores to known inhibitors (e.g., celecoxib) .

- Validation : Cross-check with ADME analysis to prioritize compounds for in vitro studies .

Q. What pharmacokinetic parameters (ADME) are critical for optimizing derivatives of this compound?

- Parameters to prioritize :

- Lipophilicity (LogP) : Aim for 2–3 for balanced absorption.

- Aqueous solubility : >50 µM to ensure bioavailability.

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays.

- Tools : SwissADME or PreADMET for predictive modeling .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial)?

- Case study : While 4-(4-bromobenzylidene)-analogues show antifungal activity (MIC: 7.8–62.5 µg/mL against Candida albicans), the parent compound may exhibit weaker effects.

- Approach :

- Conduct dose-response assays under standardized conditions (CLSI guidelines).

- Use SAR analysis to identify substituents (e.g., halogenation, alkyl chain length) that enhance specificity .

Q. What non-biological applications exist for this compound (e.g., materials science)?

- Example : Derivatives like 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol inhibit corrosion in maraging steel (90% efficiency in 1.5M HCl via potentiodynamic polarization) .

- Method : Electrochemical impedance spectroscopy (EIS) to evaluate corrosion resistance.

Methodological Recommendations

- For structural analogs : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring to enhance antifungal activity .

- For in silico studies : Use PyMOL to visualize binding poses and MD simulations (GROMACS) to assess stability of ligand-enzyme complexes .

- For corrosion studies : Optimize alkyl chain length in S-alkyl derivatives to improve adsorption on metal surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.